(+)-Biotin-PEG12-OH

Biotinylation Avidin-Biotin Binding Steric Hindrance

PROTAC and bioconjugation researchers often face reduced binding efficiency due to steric occlusion from short linkers. This PEG12-biotin conjugate solves that with an extended 56 Å hydrophilic spacer. - **Critical Differentiation:** PEG12 spacer reduces steric hindrance, improving avidin capture of large or glycosylated proteins vs. PEG4/PEG8 analogs. - **PROTAC Optimization:** Falls within the optimal 12-20+ carbon equivalent range for ternary complex formation. - **Supply:** Ready-to-ship biotinylation reagent; consistent solubility and batch purity.

Molecular Formula C34H65N3O14S
Molecular Weight 772.0 g/mol
Cat. No. B8103653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG12-OH
Molecular FormulaC34H65N3O14S
Molecular Weight772.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C34H65N3O14S/c38-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-35-32(39)4-2-1-3-31-33-30(29-52-31)36-34(40)37-33/h30-31,33,38H,1-29H2,(H,35,39)(H2,36,37,40)/t30-,31-,33-/m0/s1
InChIKeyHMVCBXPMBVCJNM-PHDGFQFKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Biotin-PEG12-OH Procurement Guide


(+)-Biotin-PEG12-OH (CAS N/A, molecular formula C34H65N3O14S, molecular weight 771.96 g/mol) is a bifunctional polyethylene glycol (PEG)-based biotinylation reagent comprising a biotin moiety, a 12-unit PEG spacer arm, and a terminal hydroxyl group for further derivatization . The compound serves as a hydrophilic PROTAC (Proteolysis Targeting Chimera) linker and a versatile biotinylation building block for protein labeling, affinity purification, and surface modification applications [1]. The PEG12 spacer arm provides an extended reach of approximately 56 Å, which substantially reduces steric hindrance during avidin/streptavidin binding compared to shorter PEG variants .

Bifunctional biotinylation reagent with terminal hydroxyl for derivatization
PEG12 spacer arm provides extended reach, reducing steric hindrance in avidin binding
PROTAC linker fits within reported optimal length range for ternary complex formation

(+)-Biotin-PEG12-OH: Substitution Limitations


Substituting (+)-Biotin-PEG12-OH with shorter PEG-chain analogs (e.g., Biotin-PEG4-OH, Biotin-PEG8-OH) introduces quantifiable changes in molecular behavior that directly affect experimental outcomes. The PEG chain length modulates the equilibrium dissociation constant (Kd) of the biotin-avidin interaction—increasing PEG molecular weight from 588 g/mol to 3400–5000 g/mol raises the Kd from ~10⁻¹⁵ M to ~10⁻⁸ M and alters binding stoichiometry from 4:1 to 1:1 [1]. Additionally, the longer 56 Å spacer arm of the PEG12 variant markedly reduces steric interference between the biotinylated macromolecule and avidin binding sites . In PROTAC applications, linker length critically determines ternary complex formation efficiency, with PEG12-derived linkers falling within the reported optimal range of 12–20+ carbon equivalents for effective target protein ubiquitination . These differences preclude generic substitution without experimental re-validation.

Chain length & avidity
Shorter PEG analogs may alter avidin binding avidity due to known PEG-length-dependent Kd modulation.
Steric access
Reduced spacer arm length may increase steric interference, limiting capture efficiency in pull-down assays.
PROTAC linker mismatch
Linker shorter than reported optimal range may compromise ternary complex formation and degradation efficiency.

(+)-Biotin-PEG12-OH Comparative Evidence


Reduced Steric Hindrance in Avidin Binding

The PEG12 spacer arm in (+)-Biotin-PEG12-OH provides a total reach of 56 Å, which is substantially longer than shorter-chain Biotin-PEGn-OH analogs (e.g., PEG4, PEG8 variants). This extended length reduces steric interference between the biotinylated macromolecule and the avidin/streptavidin binding pocket, enabling more efficient capture and detection .

Spacer arm length
Class-level
PEG12: 56 Å (extended) PEG4/PEG8: shorter
Longer spacer may reduce steric hindrance in avidin binding assays.
Class-level; exact comparator lengths not specified
Biotinylation Avidin-Biotin Binding Steric Hindrance

PEG Chain Length Modulates Avidin Binding

Systematic studies of PEGylated biotin-avidin interactions demonstrate that as PEG molecular weight increases from 588 g/mol to 3400–5000 g/mol, the equilibrium dissociation constant (Kd) increases from ~10⁻¹⁵ M to ~10⁻⁸ M, and binding stoichiometry shifts from 4:1 (biotin:avidin) to 1:1 [1]. While (+)-Biotin-PEG12-OH (MW ~772 g/mol) falls within the lower end of this range, the trend establishes that PEG chain length is a critical determinant of avidin binding behavior.

Avidin binding affinity
Class-level
Kd increase up to ~10⁷-fold
Stoichiometry shift: 4:1 → 1:1 with longer PEG
PEG length alters binding; requires capture assay design review.
Literature trend; not product-specific measurement
Avidin-Biotin Interaction Binding Kinetics PEGylation

Optimal PEG12 Linker Length for PROTAC

PROTAC linker length is a critical determinant of degradation efficiency. Reports indicate that the ideal linker length for PROTACs ranges from 12 to over 20 carbon equivalents . The PEG12 spacer arm (12 ethylene glycol units) falls within this optimal range, providing sufficient reach to facilitate productive ternary complex formation between the target protein and E3 ubiquitin ligase while avoiding excessive flexibility that may compromise degradation efficiency.

PROTAC linker length
Class-level
PEG12: 12 units Optimal range: 12–20+ C equiv.
Meets reported minimum optimal length for ternary complex formation.
Design parameter; requires PROTAC-specific validation
PROTAC Targeted Protein Degradation Linker Optimization

PEG12 Chain Length Modulates Enzyme Activity

In site-specific bioconjugation studies with mutant P450cam (3mD), enzymatic activity was retained when conjugated with biotin-PEG₂, but activity was dramatically reduced upon conjugation with biotin-PEG₁₁ [1]. Further experiments with PEG molecules exceeding biotin-PEG₁₁ length confirmed that enzymatic activity decreases when the PEG chain exceeds a critical length threshold. This demonstrates that PEG spacer length directly modulates the functional activity of conjugated biomolecules.

Conjugate enzyme activity
Context-dependent
Biotin-PEG₂: active Biotin-PEG₁₁: activity reduced
PEG chain beyond critical length may attenuate conjugate function.
Extrapolated from P450cam study; PEG12 not directly tested
Bioconjugation Enzyme Activity PEG Spacer Length

(+)-Biotin-PEG12-OH Application Scenarios


Reduced Steric Hindrance in Avidin Capture Assays

In ELISA, Western blot, and pull-down assays where the target protein is large or heavily glycosylated, the 56 Å PEG12 spacer arm minimizes steric occlusion of the biotin binding site by the conjugated biomolecule . This extended reach enables more efficient capture by avidin/streptavidin-coated surfaces, improving assay signal-to-noise ratios compared to shorter PEG linkers that may bury the biotin moiety within the protein structure.

Optimal Linker Length for PROTAC Development

For PROTAC design campaigns targeting intracellular proteins for ubiquitin-proteasome degradation, (+)-Biotin-PEG12-OH provides a PEG-based linker that meets the reported optimal length threshold of 12 carbon equivalents or greater . The PEG12 spacer offers sufficient flexibility and reach to facilitate ternary complex formation between the target protein and E3 ligase while maintaining aqueous solubility of the PROTAC construct.

Hydrophilic Spacer Layer for Surface Modification

The PEG12 chain provides a hydrophilic, non-fouling spacer layer when used for surface modification of biosensors, microarrays, or nanoparticles. The extended chain length (56 Å) creates a hydrated layer that reduces non-specific protein adsorption while presenting the biotin moiety at an accessible distance from the surface for subsequent avidin/streptavidin-mediated capture .

PEG Spacer Modulates Bioconjugate Activity

Based on evidence that PEG spacer length directly influences enzymatic activity in bioconjugates—with biotin-PEG₂ preserving activity and biotin-PEG₁₁ dramatically reducing it —(+)-Biotin-PEG12-OH is appropriate for applications where partial attenuation of conjugated biomolecule function is acceptable or desired, such as in prodrug activation systems or controlled-release constructs.

Application
Selection Property
Validation Focus
Avidin/streptavidin capture assays
PEG12 spacer arm length
Steric accessibility and capture efficiency
PROTAC linker development
Linker length within reported optimal range
Ternary complex formation and degradation efficiency
Biosensor/surface modification
Hydrophilic PEG spacer layer
Non-fouling properties and biotin presentation
Enzyme conjugate activity control
PEG length-dependent activity modulation
Functional retention after conjugation

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